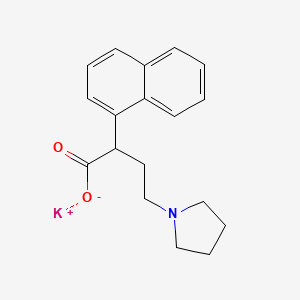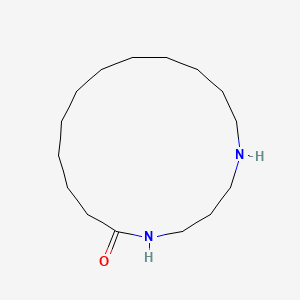![molecular formula C13H18ClNO2 B14484323 [2-(Hexyloxy)phenyl]carbamyl chloride CAS No. 65720-19-6](/img/structure/B14484323.png)
[2-(Hexyloxy)phenyl]carbamyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Hexyloxy)phenyl]carbamyl chloride is an organic compound with the molecular formula C13H18ClNO2 It is characterized by the presence of a hexyloxy group attached to a phenyl ring, which is further connected to a carbamyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Hexyloxy)phenyl]carbamyl chloride typically involves the reaction of 2-(hexyloxy)aniline with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-(Hexyloxy)aniline+Phosgene→[2-(Hexyloxy)phenyl]carbamyl chloride
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
[2-(Hexyloxy)phenyl]carbamyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form the corresponding carbamic acid derivative.
Oxidation and Reduction: The phenyl ring and the hexyloxy group can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Formation of new carbamate derivatives.
Hydrolysis: Formation of carbamic acid derivatives.
Oxidation and Reduction: Formation of oxidized or reduced phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(Hexyloxy)phenyl]carbamyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins or peptides, through carbamylation reactions. This modification can alter the biological activity or stability of the biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential to develop new pharmaceuticals. Its derivatives may exhibit pharmacological properties that can be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and polymers. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(Hexyloxy)phenyl]carbamyl chloride involves its reactivity towards nucleophiles. The carbamyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various chemical transformations, leading to the formation of new compounds.
Comparison with Similar Compounds
Similar Compounds
- [2-(Methoxy)phenyl]carbamyl chloride
- [2-(Ethoxy)phenyl]carbamyl chloride
- [2-(Butoxy)phenyl]carbamyl chloride
Comparison
Compared to its analogs, [2-(Hexyloxy)phenyl]carbamyl chloride has a longer alkyl chain, which can influence its solubility and reactivity. The hexyloxy group provides increased hydrophobicity, which can be advantageous in certain applications, such as in the development of hydrophobic coatings or materials.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate for the synthesis of complex molecules and the development of new materials. Further research into its applications and properties will continue to expand its utility in scientific and industrial contexts.
Properties
CAS No. |
65720-19-6 |
|---|---|
Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
N-(2-hexoxyphenyl)carbamoyl chloride |
InChI |
InChI=1S/C13H18ClNO2/c1-2-3-4-7-10-17-12-9-6-5-8-11(12)15-13(14)16/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16) |
InChI Key |
SWNVDFVNIWTTJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


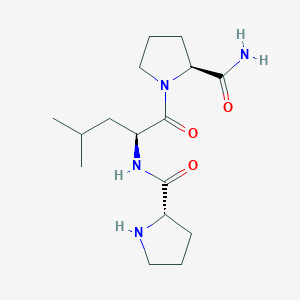

![N,N-Dimethyl-4-[(4-phenoxyphenyl)tellanyl]aniline](/img/structure/B14484248.png)
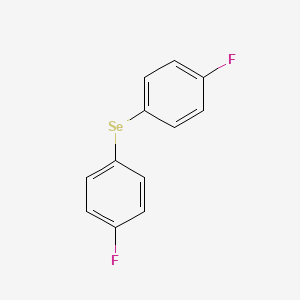
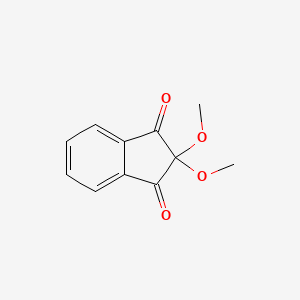
![2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B14484269.png)
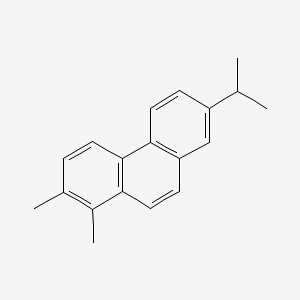
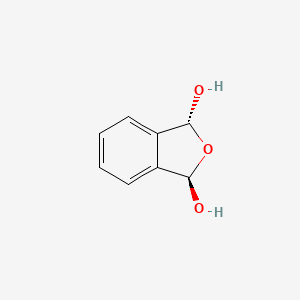
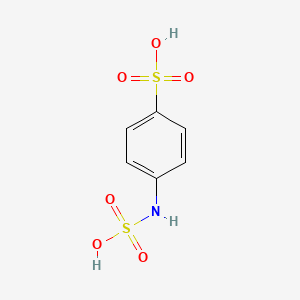
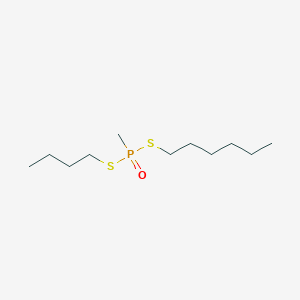
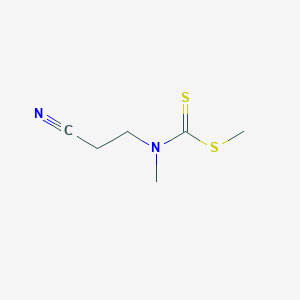
![2-(Diphenylmethyl)-5-phenyl-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B14484309.png)
